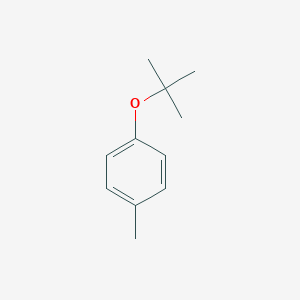

Benzene, 1-(1,1-dimethylethoxy)-4-methyl-

Description

BenchChem offers high-quality Benzene, 1-(1,1-dimethylethoxy)-4-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzene, 1-(1,1-dimethylethoxy)-4-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-4-[(2-methylpropan-2-yl)oxy]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O/c1-9-5-7-10(8-6-9)12-11(2,3)4/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FETIWDPIODONQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00165365 | |

| Record name | Benzene, 1-(1,1-dimethylethoxy)-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00165365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15359-98-5 | |

| Record name | tert-Butyl p-tolyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15359-98-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-(1,1-dimethylethoxy)-4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015359985 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-(1,1-dimethylethoxy)-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00165365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Benzene, 1-(1,1-dimethylethoxy)-4-methyl- chemical properties

An In-depth Technical Guide to Benzene, 1-(1,1-dimethylethoxy)-4-methyl-

Abstract

This technical guide provides a comprehensive scientific overview of Benzene, 1-(1,1-dimethylethoxy)-4-methyl-, a key aromatic ether in organic synthesis. Commonly known as 1-(tert-butoxy)-4-methylbenzene or p-tert-butoxytoluene, this compound serves as a crucial intermediate and, most notably, as a protected form of p-cresol, a widely used building block in the synthesis of complex molecules. This document details its core physicochemical properties, provides a validated experimental protocol for its synthesis, explores its chemical reactivity with mechanistic insights, and outlines its spectroscopic signature. Furthermore, it discusses its applications, particularly in the context of drug development, and provides essential safety and handling protocols. This guide is intended for researchers, chemists, and drug development professionals who utilize substituted phenols and their derivatives in multi-step synthetic campaigns.

Compound Identification and Physicochemical Properties

Benzene, 1-(1,1-dimethylethoxy)-4-methyl- is an organic compound characterized by a toluene backbone functionalized with a tert-butoxy ether group at the para position.[1][2] This structure dictates its physical properties and chemical behavior, particularly its utility as a stable, yet cleavable, protected phenol.

| Property | Value | Source(s) |

| IUPAC Name | 1-methyl-4-[(2-methylpropan-2-yl)oxy]benzene | [1] |

| Synonyms | 1-(tert-Butoxy)-4-methylbenzene, p-tert-Butoxytoluene, tert-Butyl p-tolyl ether | [2][3] |

| CAS Number | 15359-98-5 | [1][2] |

| Molecular Formula | C₁₁H₁₆O | [1][2] |

| Molecular Weight | 164.24 g/mol | [1][2] |

| Physical Form | Liquid or Semi-solid | [3] |

| Purity (Typical) | ≥95% | [3][4] |

| InChIKey | FETIWDPIODONQB-UHFFFAOYSA-N | [1][3] |

| Canonical SMILES | CC1=CC=C(OC(C)(C)C)C=C1 | [4][5] |

Synthesis and Purification: A Validated Protocol

The most common and efficient method for preparing 1-(tert-butoxy)-4-methylbenzene is the acid-catalyzed etherification of p-cresol with a source of the tert-butyl cation, such as isobutylene or tert-butanol. This reaction is mechanistically robust, proceeding through a stable tertiary carbocation intermediate. The protocol below describes a representative synthesis using tert-butanol, a readily available and easily handled reagent.

Synthetic Workflow

The overall process involves the reaction, aqueous workup to remove the acid catalyst and unreacted starting material, and final purification to yield the desired product.

Caption: Workflow for the synthesis of 1-(tert-butoxy)-4-methylbenzene.

Step-by-Step Experimental Protocol

Materials:

-

p-Cresol (1.0 eq)

-

tert-Butanol (1.5 eq)

-

Concentrated Sulfuric Acid (H₂SO₄, ~5 mol%)

-

Toluene

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ethyl Acetate

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add p-cresol and toluene. Stir until the solid dissolves completely.

-

Addition of Reagents: Add tert-butanol to the solution. Slowly and carefully, add the catalytic amount of concentrated sulfuric acid while stirring. The addition is exothermic.

-

Reaction: Heat the mixture to a gentle reflux (approx. 80-90 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the p-cresol spot has been consumed.

-

Workup - Quenching and Extraction: Cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing water. Extract the aqueous layer twice with ethyl acetate.

-

Workup - Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution (to neutralize residual acid), and finally with brine. The bicarbonate wash is critical for removing the acid catalyst, preventing product degradation upon heating during solvent removal.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude oil by vacuum distillation or silica gel column chromatography (using a hexane/ethyl acetate gradient) to yield 1-(tert-butoxy)-4-methylbenzene as a colorless to pale yellow liquid.

Chemical Reactivity and Mechanistic Pathways

The reactivity of 1-(tert-butoxy)-4-methylbenzene is dominated by two features: the electron-rich aromatic ring and the acid-labile tert-butyl ether linkage.

Electrophilic Aromatic Substitution

The tert-butoxy group is a moderately activating, ortho-, para-directing group due to the lone pairs on the oxygen atom that can be donated into the aromatic ring via resonance. The methyl group is also a weakly activating, ortho-, para-director.[6]

-

Directing Effects: Incoming electrophiles will be directed to the positions ortho and para to these groups. However, the significant steric bulk of the tert-butoxy group severely hinders attack at its ortho positions (C2 and C6).[7] Therefore, electrophilic substitution will predominantly occur at the positions ortho to the methyl group (C3 and C5), which are meta to the ether.

-

Reactivity vs. Toluene: While the ether group is activating, the steric hindrance can sometimes lead to lower overall reaction rates compared to less hindered ethers or toluene itself in certain transformations.[8]

Acid-Catalyzed Ether Cleavage (Deprotection)

The tert-butyl ether serves as an excellent protecting group for the phenolic hydroxyl because it is stable to many reagents (e.g., bases, nucleophiles, mild oxidizing/reducing agents) but can be readily cleaved under acidic conditions.

Mechanism:

-

Protonation of the ether oxygen by a strong acid (e.g., Trifluoroacetic Acid (TFA), HCl, HBr).

-

Departure of the neutral p-cresol molecule.

-

Formation of a highly stable tert-butyl cation.

-

The cation is typically trapped by a nucleophile or undergoes elimination (E1) to form isobutylene gas.

This selective deprotection is a cornerstone of its utility in the synthesis of pharmaceutical compounds, where other functional groups must remain intact.

Caption: Mechanism of acid-catalyzed cleavage of the tert-butyl ether.

Spectroscopic and Analytical Data

Characterization of 1-(tert-butoxy)-4-methylbenzene relies on standard spectroscopic techniques. The expected data are summarized below.

| Technique | Expected Characteristics |

| ¹H NMR | δ ~7.0-7.2 ppm: Aromatic protons (AA'BB' system, 4H).δ ~2.3 ppm: Methyl protons (-CH₃, singlet, 3H).δ ~1.3 ppm: tert-Butyl protons (-C(CH₃)₃, singlet, 9H). |

| ¹³C NMR | ~6 unique signals: 4 aromatic carbons (with two pairs having similar shifts), 1 methyl carbon, 1 tert-butyl methyl carbon, 1 quaternary ether carbon, and 1 ipso-ether carbon. |

| IR (Infrared) | ~2970 cm⁻¹: C-H stretch (sp³).~3030 cm⁻¹: C-H stretch (sp²).~1240 cm⁻¹: C-O ether stretch (asymmetric).~1510, 1610 cm⁻¹: C=C aromatic ring stretches. |

| Mass Spec (EI) | M⁺ at m/z = 164. A prominent peak at m/z = 108 (loss of isobutylene) and/or m/z = 57 (tert-butyl cation).[2] |

Applications in Research and Drug Development

While not typically a final drug molecule itself, 1-(tert-butoxy)-4-methylbenzene is a valuable compound for the pharmaceutical industry for two primary reasons:

-

Phenolic Protecting Group: Its most significant role is as a protected version of p-cresol. Phenols are acidic and nucleophilic, and their unprotected hydroxyl group can interfere with many common synthetic reactions (e.g., Grignard reactions, organolithium chemistry, certain oxidations). By converting the phenol to a tert-butyl ether, the hydroxyl group is masked, allowing for transformations on other parts of the molecule. The protecting group can then be cleanly removed with acid when desired.

-

Synthetic Intermediate & Scaffold: The compound can be used as a building block for more complex substituted aromatic structures. The electron-rich ring can undergo further functionalization, and the entire p-tert-butoxyphenyl moiety can serve as a structural scaffold or bioisostere for other substituted phenyl rings in medicinal chemistry exploration.[9]

Safety, Handling, and Storage

Proper handling of 1-(tert-butoxy)-4-methylbenzene is essential in a laboratory setting. The compound is classified as an irritant and is harmful if ingested.

| GHS Information | Details |

| Pictogram | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |

| Precautionary Statements | P261: Avoid breathing vapors.P264: Wash hands thoroughly after handling.P280: Wear protective gloves/eye protection.P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

-

Personal Protective Equipment (PPE): Wear chemical safety goggles, nitrile gloves, and a lab coat.[10] All handling should be performed in a well-ventilated fume hood.

-

Storage: Store in a cool, dry, dark place in a tightly sealed container.[3]

-

Spill & Disposal: Absorb spills with an inert material (e.g., sand, vermiculite) and place in a suitable container for chemical waste disposal.[11] Dispose of contents/container in accordance with local, regional, and national regulations.[10]

Conclusion

Benzene, 1-(1,1-dimethylethoxy)-4-methyl- is a synthetically valuable aromatic ether. Its straightforward, high-yielding synthesis and well-defined chemical properties make it a reliable component in complex synthetic routes. For researchers and professionals in drug development, its primary importance lies in its function as a robust protecting group for the versatile p-cresol building block, enabling intricate molecular construction while ensuring the integrity of other functional groups. A thorough understanding of its reactivity, particularly the conditions for its acid-labile cleavage, is critical for its effective application. Adherence to strict safety protocols is mandatory for its handling.

References

-

PubChem. Benzene, 1-(1,1-dimethylethoxy)-4-methyl-. National Center for Biotechnology Information. [Link]

-

NIST. Benzene, 1-(1,1-dimethylethoxy)-4-methyl-. NIST Chemistry WebBook, SRD 69. [Link]

-

Cheméo. Chemical Properties of Benzene, 1-methoxy-4-methyl-. [Link]

-

NIST. Benzene, 1-(1,1-dimethylethoxy)-4-methoxy-. NIST Chemistry WebBook, SRD 69. [Link]

-

NIST. Benzene, 1-(1,1-dimethylethyl)-4-methoxy-. NIST Chemistry WebBook, SRD 69. [Link]

-

ResearchGate. Synthesis of 1-butoxy-4-tert-butylbenzene under The Effect of Multi-site Phase Transfer Catalysis System – A Kinetic Study. [Link]

-

PubChem. 4-tert-Butyltoluene. National Center for Biotechnology Information. [Link]

-

CPAChem. Safety data sheet for tert-Butylbenzene. [Link]

-

ChemSynthesis. 1-butoxy-4-methylbenzene. [Link]

-

BCREC. Synthesis of 1-butoxy-4-tert-butylbenzene under The Effect of Multi-site Phase Transfer Catalysis System – A Kinetic Study. Bulletin of Chemical Reaction Engineering & Catalysis. [Link]

-

CDC. NIOSH Pocket Guide to Chemical Hazards - p-tert-Butyltoluene. [Link]

-

Cole-Parmer. Material Safety Data Sheet - 1,4-Di-tert-butylbenzene, 99%. [Link]

-

PubChem. 1-(Tert-butoxy)-4-ethenylbenzene. National Center for Biotechnology Information. [Link]

-

Stenutz. 1-butoxy-4-methylbenzene. [Link]

-

NIH. General Access to Cubanes as Benzene Bioisosteres. National Library of Medicine. [Link]

-

Chemistry Stack Exchange. Order of electrophilic substitution. [Link]

-

MSU Chemistry. Substitution Reactions of Benzene and Other Aromatic Compounds. [Link]

-

YouTube. Topic 6.2-Reactions of Methylbenzene. [Link]

- Google Patents. CN1603293A - Process for preparing 4-tert-butoxy-chlorobenzene.

Sources

- 1. Benzene, 1-(1,1-dimethylethoxy)-4-methyl- | C11H16O | CID 139926 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzene, 1-(1,1-dimethylethoxy)-4-methyl- [webbook.nist.gov]

- 3. 1-(tert-Butoxy)-4-methylbenzene | 15359-98-5 [sigmaaldrich.com]

- 4. 1-tert-Butoxy-4-methylbenzene 95.00% | CAS: 15359-98-5 | AChemBlock [achemblock.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. youtube.com [youtube.com]

- 7. Aromatic Reactivity [www2.chemistry.msu.edu]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. General Access to Cubanes as Benzene Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. fr.cpachem.com [fr.cpachem.com]

An In-depth Technical Guide to the Synthesis of 4-tert-butoxytoluene

Abstract

This technical guide provides a comprehensive examination of the synthesis of 4-tert-butoxytoluene, a key aryl ether intermediate in the development of pharmaceuticals and specialty chemicals. The primary focus is on the acid-catalyzed electrophilic addition of isobutylene to p-cresol, a robust and industrially scalable method. We will dissect the underlying reaction mechanism, offering insights into the causality behind critical process parameters. This guide contrasts this superior method with the mechanistically challenging Williamson ether synthesis for tertiary ethers, providing a rationale for its avoidance. A detailed, field-tested experimental protocol is presented, alongside characterization data and troubleshooting guidance to ensure reproducible, high-yield synthesis. This document is intended for researchers, chemists, and process development professionals seeking a deep, practical understanding of this important transformation.

Introduction: The Significance of 4-tert-butoxytoluene

4-tert-butoxytoluene, also known as 1-(tert-butoxy)-4-methylbenzene, is a valuable building block in organic synthesis. Its aryl ether linkage, featuring a sterically bulky tert-butyl group, imparts unique properties to target molecules. The tert-butyl group can serve as a stable protecting group for the phenolic hydroxyl of p-cresol, which is readily cleaved under acidic conditions to liberate the phenol. This functionality is crucial in multi-step syntheses of complex molecules. Furthermore, the electron-donating nature of the ether group activates the aromatic ring, influencing the regioselectivity of subsequent electrophilic aromatic substitution reactions.

While several methods exist for ether synthesis, the creation of ethers from tertiary alcohols or halides, such as the tert-butyl group, presents specific mechanistic hurdles. This guide will illuminate the most efficient and reliable pathway to 4-tert-butoxytoluene.

Core Synthesis Mechanism: A Tale of Two Pathways

The synthesis of an ether linkage typically brings to mind the venerable Williamson ether synthesis. However, for a sterically demanding target like 4-tert-butoxytoluene, this pathway is fraught with complications. A far superior route is the acid-catalyzed addition of an alkene to a phenol.

The Problematic Pathway: Williamson Ether Synthesis

The Williamson ether synthesis involves the S_N2 reaction of an alkoxide with an alkyl halide.[1] To synthesize 4-tert-butoxytoluene, one might propose two disconnections:

-

p-cresolate + tert-butyl halide: This is the most common, yet flawed, approach. The p-cresolate is a potent nucleophile but also a strong base. The substrate, a tertiary alkyl halide (e.g., tert-butyl chloride), is sterically hindered and cannot undergo backside attack as required for an S_N2 reaction.[1] Instead, the p-cresolate will act as a base, promoting a rapid E2 elimination reaction to yield isobutylene as the major product, with minimal to no ether formation.[2][3]

-

Sodium tert-butoxide + 4-methylbenzyl halide: This route is more viable as it involves a primary halide. However, the nucleophile, sodium tert-butoxide, is not only bulky but also an exceptionally strong base, which can still lead to competing elimination reactions.

Given these challenges, particularly the near-certain failure of the first pathway, the Williamson ether synthesis is an impractical and low-yielding choice for this specific target.

The Superior Pathway: Acid-Catalyzed Alkylation of p-Cresol

The industrially preferred and mechanistically sound method for synthesizing 4-tert-butoxytoluene is the acid-catalyzed alkylation of p-cresol with isobutylene.[4] This reaction is a form of electrophilic addition/substitution and avoids the pitfalls of the Williamson synthesis. The overall transformation is an O-alkylation, where the ether is formed at the phenolic oxygen.[5]

Mechanistic Deep Dive:

The reaction proceeds through the formation of a highly stable tert-butyl carbocation, which then acts as the electrophile.

-

Step 1: Generation of the Electrophile. In the presence of a strong Brønsted acid catalyst, such as sulfuric acid (H₂SO₄), isobutylene is protonated at the less substituted carbon of the double bond.[6][7] This follows Markovnikov's rule and generates the stable tertiary tert-butyl carbocation. This is the rate-determining step.

-

Step 2: Nucleophilic Attack by Phenol. The electron-rich oxygen atom of the p-cresol's hydroxyl group acts as a nucleophile, attacking the tert-butyl carbocation. This forms a new carbon-oxygen bond and results in a protonated ether intermediate (an oxonium ion).

-

Step 3: Deprotonation. A weak base (such as water, another molecule of p-cresol, or the conjugate base of the acid catalyst) removes the proton from the oxonium ion, regenerating the acid catalyst and yielding the final product, 4-tert-butoxytoluene.

This mechanism is highly efficient because it leverages the formation of a stable tertiary carbocation and the nucleophilicity of the phenolic oxygen.

Causality Behind Experimental Choices

-

Choice of Catalyst: A strong Brønsted acid like sulfuric acid is essential to protonate the alkene efficiently.[8][9] Lewis acids could also be used but can promote competing C-alkylation on the aromatic ring (a Friedel-Crafts reaction), leading to undesired byproducts like 2-tert-butyl-4-methylphenol.[5][10] Using a Brønsted acid under controlled temperatures favors the desired O-alkylation.

-

Reactant: Isobutylene: Isobutylene is the ideal source for the tert-butyl group in this reaction. It is an inexpensive, readily available gas and its protonation directly yields the required tertiary carbocation without rearrangement.[6]

-

Solvent: A non-polar, aprotic solvent like toluene or benzene is often used to dissolve the solid p-cresol and facilitate the reaction.[8][9]

-

Temperature Control: Lower reaction temperatures generally favor O-alkylation. Higher temperatures can provide the activation energy needed for C-alkylation and other side reactions.[5] Therefore, maintaining a controlled temperature is critical for selectivity.

Experimental Protocol & Workflow

This section provides a robust, step-by-step laboratory procedure for the synthesis of 4-tert-butoxytoluene.

Materials & Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume / Mass | Notes |

| p-Cresol | 108.14 | 50 | 5.41 g | Solid, handle in fume hood. |

| Sulfuric Acid (98%) | 98.08 | ~5 | ~0.27 mL | Catalyst. Highly corrosive. |

| Toluene | 92.14 | - | 50 mL | Solvent. |

| Isobutylene | 56.11 | ~75 | Gas | Introduce via gas dispersion tube. |

| Sodium Hydroxide (10% aq.) | 40.00 | - | 2 x 30 mL | For workup. |

| Brine (Saturated NaCl) | 58.44 | - | 30 mL | For workup. |

| Anhydrous MgSO₄ | 120.37 | - | ~5 g | Drying agent. |

Step-by-Step Methodology

-

Reactor Setup: Charge a 250 mL three-necked round-bottom flask, equipped with a magnetic stir bar, a thermometer, and a gas dispersion tube connected to a cylinder of isobutylene. The third neck should be fitted with a reflux condenser attached to a drying tube or an inert gas line.

-

Initial Charging: Add p-cresol (5.41 g, 50 mmol) and toluene (50 mL) to the flask. Stir until the p-cresol is fully dissolved.

-

Catalyst Addition: Cool the solution in an ice-water bath to 0-5 °C. While stirring vigorously, slowly add concentrated sulfuric acid (0.27 mL) dropwise.

-

Isobutylene Introduction: Maintain the temperature at 0-5 °C and begin bubbling isobutylene gas through the solution via the gas dispersion tube at a moderate rate. The reaction is exothermic; monitor the temperature closely and adjust the gas flow to keep it below 10 °C.

-

Reaction Monitoring: Continue the addition of isobutylene for 2-3 hours. Monitor the reaction's progress by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The disappearance of p-cresol indicates the reaction is nearing completion.

-

Quenching: Once the reaction is complete, stop the flow of isobutylene and remove the ice bath. Slowly and carefully pour the reaction mixture into a separatory funnel containing 50 mL of cold water.

-

Aqueous Workup: Wash the organic layer sequentially with 10% aqueous sodium hydroxide (2 x 30 mL) to remove unreacted p-cresol and the acid catalyst, followed by saturated brine (30 mL).

-

Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the toluene solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil can be purified by vacuum distillation to yield pure 4-tert-butoxytoluene.

Visualization of the Workflow

Caption: Experimental workflow for the synthesis of 4-tert-butoxytoluene.

Characterization and Data Analysis

Confirming the identity and purity of the synthesized 4-tert-butoxytoluene is achieved through standard spectroscopic techniques.

| Technique | Expected Result |

| ¹H NMR | δ ~7.1 (d, 2H, Ar-H), δ ~6.8 (d, 2H, Ar-H), δ ~2.3 (s, 3H, Ar-CH₃), δ ~1.3 (s, 9H, -C(CH₃)₃) |

| ¹³C NMR | δ ~153 (Ar-C-O), ~130 (Ar-C), ~129 (Ar-C), ~124 (Ar-C-H), ~78 (-O-C(CH₃)₃), ~29 (-C(CH₃)₃), ~21 (Ar-CH₃) |

| IR (Infrared) | ~2970 cm⁻¹ (C-H stretch, sp³), ~1240 cm⁻¹ (C-O stretch, ether), ~815 cm⁻¹ (C-H bend, para-subst.) |

| GC-MS | Purity >98%; Molecular Ion (M⁺) at m/z = 164 |

Note: NMR shifts are approximate and depend on the solvent used.

Mechanistic Visualization

The following diagram illustrates the step-by-step acid-catalyzed synthesis mechanism.

Caption: Mechanism of acid-catalyzed O-alkylation of p-cresol.

Conclusion

The synthesis of 4-tert-butoxytoluene is most effectively and efficiently achieved via the acid-catalyzed O-alkylation of p-cresol with isobutylene. This method circumvents the significant limitations of the Williamson ether synthesis, which is prone to failure through E2 elimination when using tertiary electrophiles. By understanding the underlying electrophilic addition mechanism and carefully controlling key parameters such as catalyst choice and temperature, researchers can reliably produce this valuable synthetic intermediate in high yield and purity. The protocol and insights provided herein serve as a comprehensive guide for laboratory and process scale applications.

References

- Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of 4-tert-Butyltoluene Using Zeolite Catalysts.

- Benchchem. (n.d.). Improving yield and purity in Friedel-Crafts alkylation of phenols.

- Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of 4-tert-Butyltoluene.

- Benchchem. (n.d.). A Comparative Guide to the Synthesis of 4-tert-Butyltoluene.

- Google Patents. (n.d.). US3408410A - Ortho-tertiary butylation of phenol.

- Benchchem. (n.d.). Technical Support Center: Synthesis of 4-tert-Butyltoluene.

-

Semantic Scholar. (n.d.). Synthesis of 4-tert-Butyltoluene by Vapor Phase tert-Butylation of Toluene with tert-Butylalcohol over USY Zeolite. Retrieved from [Link]

- Benchchem. (n.d.). A Comparative Guide to 4-tert-Butyltoluene and Other Alkylated Toluenes in Synthesis.

- Williamson Ether Synthesis. (n.d.). Department of Chemistry, University of Texas.

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

-

ResearchGate. (2015). (PDF) Synthesis of 4-tert-Butyltoluene by Vapor Phase tert-Butylation of Toluene with tert-Butylalcohol over USY Zeolite. Retrieved from [Link]

-

PubChem. (n.d.). 4-tert-Butyltoluene. Retrieved from [Link]

-

J&K Scientific LLC. (n.d.). Phenol alkylation (Friedel-Crafts Alkylation). Retrieved from [Link]

-

Thieme. (2023). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

-

Organic Syntheses. (n.d.). SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. Retrieved from [Link]

-

Reddit. (2015). Reaction between 4-(tert-butyl)phenol and sulfuric acid. Retrieved from [Link]

-

Khan Academy. (n.d.). Williamson ether synthesis. Retrieved from [Link]

-

International Journal of Advance Research in Science and Engineering. (n.d.). Alkylation of Phenol with Tert-butyl Alcohol using (1-(4- sulfonic acid) butyl triethylammonium p -. Retrieved from [Link]

-

Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

- Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of tert-Butoxycyclohexane via Williamson Ether Synthesis.

-

Quora. (2018). Why can't tert-butyl ether be prepared by Williamson synthesis?. Retrieved from [Link]

-

ResearchGate. (n.d.). Kinetics of phenol alkylation with tert-butyl alcohol using sulfonic acid functional ionic liquid catalysts. Retrieved from [Link]

- Benchchem. (n.d.). historical development of 4-tert-Butyltoluene synthesis.

-

National Institute of Standards and Technology. (n.d.). 4-tert-Butyltoluene. Retrieved from [Link]

-

UT Southwestern Medical Center. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from [Link]

- Google Patents. (n.d.). CN1603293A - Process for preparing 4-tert-butoxy-chlorobenzene.

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. quora.com [quora.com]

- 4. reddit.com [reddit.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. US3408410A - Ortho-tertiary butylation of phenol - Google Patents [patents.google.com]

- 9. CN1603293A - Process for preparing 4-tert-butoxy-chlorobenzene - Google Patents [patents.google.com]

- 10. echemi.com [echemi.com]

A Technical Guide to the Spectroscopic Characterization of 4-tert-butoxytoluene

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the spectroscopic data for 4-tert-butoxytoluene, a key intermediate in organic synthesis. A comprehensive understanding of its spectral characteristics is paramount for identity confirmation, purity assessment, and reaction monitoring. This document synthesizes data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to offer a complete spectral portrait of the molecule.

Molecular Structure and Key Spectroscopic Features

4-tert-butoxytoluene, with the chemical formula C₁₁H₁₆O, possesses a distinct molecular architecture that gives rise to a unique spectroscopic fingerprint. The molecule consists of a toluene core substituted with a tert-butoxy group at the para position. This structure is foundational to interpreting the spectral data that follows.

Caption: Molecular structure of 4-tert-butoxytoluene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 4-tert-butoxytoluene, both ¹H and ¹³C NMR provide critical information for structural verification.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 4-tert-butoxytoluene is characterized by distinct signals corresponding to the aromatic protons, the methyl group protons, and the tert-butyl group protons. The para-substitution pattern of the aromatic ring leads to a symmetrical appearance of the aromatic signals.

Table 1: ¹H NMR Spectroscopic Data for 4-tert-butoxytoluene

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.05 | Doublet | 2H | Ar-H (ortho to -CH₃) |

| ~6.85 | Doublet | 2H | Ar-H (ortho to -O-tBu) |

| ~2.25 | Singlet | 3H | -CH₃ |

| ~1.30 | Singlet | 9H | -C(CH₃)₃ |

Interpretation:

-

The two doublets in the aromatic region (~7.05 and ~6.85 ppm) are characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the electron-donating methyl group are expected to be slightly downfield compared to the protons ortho to the more strongly electron-donating tert-butoxy group.

-

The singlet at approximately 2.25 ppm with an integration of 3H is unambiguously assigned to the methyl protons of the toluene moiety.

-

The prominent singlet at around 1.30 ppm, integrating to 9H, is characteristic of the nine equivalent protons of the tert-butyl group.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to the molecular symmetry, fewer than 11 distinct carbon signals are expected.

Table 2: ¹³C NMR Spectroscopic Data for 4-tert-butoxytoluene

| Chemical Shift (δ) ppm | Assignment |

| ~154.0 | Ar-C (para to -CH₃, attached to -O) |

| ~130.0 | Ar-C (ipso to -CH₃) |

| ~129.5 | Ar-CH (ortho to -CH₃) |

| ~120.0 | Ar-CH (ortho to -O-tBu) |

| ~78.0 | -O-C (CH₃)₃ |

| ~28.5 | -O-C(CH₃ )₃ |

| ~20.5 | Ar-CH₃ |

Interpretation:

-

The signal at approximately 154.0 ppm is assigned to the aromatic carbon directly attached to the oxygen atom, deshielded by the electronegative oxygen.

-

The signal around 130.0 ppm corresponds to the ipso-carbon to which the methyl group is attached.

-

The two signals in the aromatic methine region (~129.5 and ~120.0 ppm) correspond to the two sets of equivalent aromatic CH carbons.

-

The quaternary carbon of the tert-butyl group appears around 78.0 ppm, while the methyl carbons of the tert-butyl group are observed at approximately 28.5 ppm.

-

The signal for the methyl carbon of the toluene moiety is found at about 20.5 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 4-tert-butoxytoluene will show characteristic absorptions for the aromatic C-H bonds, the ether linkage, and the alkyl C-H bonds.

Table 3: Key IR Absorption Bands for 4-tert-butoxytoluene

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-3000 | Medium | Aromatic C-H Stretch |

| ~2970-2860 | Strong | Aliphatic C-H Stretch (tert-butyl & methyl) |

| ~1610, 1510, 1460 | Medium-Strong | Aromatic C=C Bending |

| ~1240 | Strong | Aryl-O Stretch (Asymmetric) |

| ~1050 | Strong | C-O Stretch (Symmetric) |

| ~820 | Strong | para-Disubstituted Benzene C-H Out-of-Plane Bend |

Interpretation:

-

The presence of the aromatic ring is confirmed by the C-H stretching vibrations above 3000 cm⁻¹ and the characteristic C=C bending vibrations in the 1610-1460 cm⁻¹ region.

-

The strong, sharp peaks in the 2970-2860 cm⁻¹ range are indicative of the C-H stretching from the tert-butyl and methyl groups.

-

The prominent strong absorption around 1240 cm⁻¹ is a key diagnostic peak for the asymmetric stretching of the aryl-O bond in the ether linkage. The symmetric C-O stretch appears around 1050 cm⁻¹.

-

A strong band at approximately 820 cm⁻¹ is highly characteristic of a 1,4- (or para-) disubstituted benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. For 4-tert-butoxytoluene, electron ionization (EI) is a common method.

Table 4: Major Mass Spectrometry Peaks for 4-tert-butoxytoluene

| m/z | Relative Intensity | Assignment |

| 164 | Moderate | [M]⁺ (Molecular Ion) |

| 149 | High | [M - CH₃]⁺ |

| 107 | High | [M - C₄H₉O]⁺ or [M - tBuO]⁺ |

| 91 | Moderate | [C₇H₇]⁺ (Tropylium ion) |

| 57 | High | [C₄H₉]⁺ (tert-butyl cation) |

Interpretation and Fragmentation Pathway:

The mass spectrum will exhibit a molecular ion peak [M]⁺ at m/z 164, corresponding to the molecular weight of 4-tert-butoxytoluene. A common fragmentation pathway involves the loss of a methyl group from the tert-butoxy moiety, leading to a stable ion at m/z 149. Another significant fragmentation is the cleavage of the C-O bond, resulting in the loss of a tert-butoxy radical to form a cation at m/z 107, or the formation of a stable tert-butyl cation at m/z 57. The presence of a peak at m/z 91 is characteristic of a toluene-like structure, likely formed through rearrangement and fragmentation.

Caption: Simplified fragmentation of 4-tert-butoxytoluene.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a liquid sample like 4-tert-butoxytoluene. Instrument-specific parameters should be optimized by the operator.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of 4-tert-butoxytoluene in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

-

Transfer: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

-

Instrumentation: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

-

Acquisition:

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

Acquire the ¹³C NMR spectrum, often using a proton-decoupled pulse sequence.

-

-

Processing: Fourier transform the raw data, phase correct the spectra, and integrate the signals for the ¹H spectrum. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

FT-IR Spectroscopy (Attenuated Total Reflectance - ATR)

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small drop of neat 4-tert-butoxytoluene directly onto the ATR crystal.

-

Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Initiate the scan. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.

Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a liquid sample or through a gas chromatograph (GC-MS).

-

Ionization: The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: An electron multiplier or similar detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a robust and comprehensive characterization of 4-tert-butoxytoluene. Each technique offers complementary information that, when synthesized, allows for unambiguous identification and structural confirmation. This guide serves as a foundational reference for researchers and professionals working with this important chemical intermediate.

References

An In-depth Technical Guide to C11H16O Ethers: Structure, Nomenclature, and Synthesis for the Research Professional

This guide provides a comprehensive technical overview of ethers with the molecular formula C11H16O, tailored for researchers, scientists, and professionals in drug development. The focus is on phenyl ether isomers, which are prevalent scaffolds in medicinal chemistry and material science. This document delves into their precise IUPAC nomenclature, structural diversity, key physicochemical properties, established synthetic protocols, and pertinent applications, grounded in authoritative scientific literature.

Introduction: The Significance of the C11H16O Ether Scaffold

Ethers are a class of organic compounds characterized by an oxygen atom connected to two alkyl or aryl groups. Their relative stability and ability to form hydrogen bonds with proton donors make them valuable in various chemical contexts. The molecular formula C11H16O, with a degree of unsaturation of four, suggests the presence of a benzene ring and a saturated alkyl chain, leading to a family of isomeric phenyl ethers. These structures are of significant interest in drug discovery and development, as the ether linkage can impart desirable pharmacokinetic properties, and the overall structure can serve as a template for designing molecules with specific biological activities. For instance, some phenyl ethers have been investigated for their potential as inhibitors of ionotropic gamma-aminobutyric acid (GABA) receptors[1].

This guide will focus on the most common isomers of pentyl phenyl ether, providing a detailed analysis of their structure and synthesis.

Isomers of Pentyl Phenyl Ether: A Structural Overview

The C11H16O ethers discussed herein are isomers of pentyl phenyl ether, differing in the branching of the five-carbon alkyl chain attached to the phenoxy group.

n-Pentyl Phenyl Ether

-

IUPAC Name: Pentoxybenzene[2]

-

Common Names: Pentyl phenyl ether, Amyl phenyl ether[3]

-

CAS Number: 2050-04-6[2]

-

Molecular Formula: C11H16O[2]

-

Molecular Weight: 164.25 g/mol [3]

Structure:

Caption: Structure of pentoxybenzene.

Physicochemical Properties:

| Property | Value | Source |

| Boiling Point | 227 °C | [3] |

| Melting Point | -45 °C | [3] |

| Density | 0.927 g/mL | [3] |

| Refractive Index | 1.495 | [3] |

Isopentyl Phenyl Ether

-

IUPAC Name: 3-Methyl-1-phenoxybutane[4]

-

Common Names: Isopentyl phenyl ether, Isoamyl phenyl ether

-

CAS Number: 1129-64-2[5]

-

Molecular Formula: C11H16O[5]

-

Molecular Weight: 164.24 g/mol [5]

Structure:

Caption: Structure of 3-Methyl-1-phenoxybutane.

sec-Pentyl Phenyl Ether

-

IUPAC Name: 2-Phenoxy-3-methylbutane[6]

-

Common Names: sec-Pentyl phenyl ether, (1,2-Dimethylpropoxy)benzene[6]

-

CAS Number: 62338-26-5[6]

-

Molecular Formula: C11H16O[6]

-

Molecular Weight: 164.25 g/mol [6]

Structure:

Caption: Structure of 2-Phenoxy-3-methylbutane.

Neopentyl Phenyl Ether

-

IUPAC Name: 1-Phenoxy-2,2-dimethylpropane

-

Common Name: Neopentyl phenyl ether

-

Molecular Formula: C11H16O

-

Molecular Weight: 164.25 g/mol

Structure:

Caption: Structure of 1-Phenoxy-2,2-dimethylpropane.

Spectroscopic Characterization

Expected Spectroscopic Features:

| Isomer | 1H NMR (ppm) | 13C NMR (ppm) | IR (cm-1) | Mass Spec (m/z) |

| Pentoxybenzene | Aromatic (multiplet, ~6.8-7.3), -OCH2- (triplet, ~3.9), Alkyl chain (multiplets, ~1.0-1.8), -CH3 (triplet, ~0.9) | Aromatic (~114, 120, 129, 159), -OCH2- (~68), Alkyl chain (~22, 28, 29), -CH3 (~14) | ~3050 (Ar-H), ~2950 (C-H), ~1240 (Ar-O-C), ~1600, 1500 (C=C) | 164 (M+), 94 ([C6H5OH]+•) |

| 3-Methyl-1-phenoxybutane | Aromatic (multiplet, ~6.8-7.3), -OCH2- (triplet, ~3.9), -CH2- (multiplet, ~1.8), -CH- (multiplet, ~1.9), -CH3 (doublet, ~0.9) | Aromatic (~114, 120, 129, 159), -OCH2- (~66), -CH2- (~38), -CH- (~25), -CH3 (~22) | ~3050 (Ar-H), ~2950 (C-H), ~1240 (Ar-O-C), ~1600, 1500 (C=C) | 164 (M+), 94 ([C6H5OH]+•) |

| 2-Phenoxy-3-methylbutane | Aromatic (multiplet, ~6.8-7.3), -OCH- (multiplet, ~4.2), -CH(CH3)2 (multiplet, ~2.0), -CH3 (doublet, ~1.2), -CH(CH3)2 (doublet, ~1.0) | Aromatic (~116, 121, 129, 158), -OCH- (~78), -CH- (~33), -CH3 (~18, 19) | ~3050 (Ar-H), ~2950 (C-H), ~1240 (Ar-O-C), ~1600, 1500 (C=C) | 164 (M+), 94 ([C6H5OH]+•) |

| 1-Phenoxy-2,2-dimethylpropane | Aromatic (multiplet, ~6.8-7.3), -OCH2- (singlet, ~3.6), -C(CH3)3 (singlet, ~1.0) | Aromatic (~114, 120, 129, 159), -OCH2- (~77), -C(CH3)3 (~32), -CH3 (~26) | ~3050 (Ar-H), ~2950 (C-H), ~1240 (Ar-O-C), ~1600, 1500 (C=C) | 164 (M+), 94 ([C6H5OH]+•), 57 ([C(CH3)3]+) |

Note: The chemical shifts are approximate and can vary depending on the solvent and instrument used. The IR spectrum for isopentyl phenyl ether is available in the NIST Chemistry WebBook[5]. 13C NMR data for pentoxybenzene is available on PubChem[2].

Synthesis of C11H16O Phenyl Ethers

The synthesis of alkyl aryl ethers is a fundamental transformation in organic chemistry. Two classical and robust methods are predominantly employed: the Williamson ether synthesis and the Ullmann condensation.

Williamson Ether Synthesis

This method involves the reaction of a phenoxide with an alkyl halide. It is a versatile and widely used method for preparing both symmetrical and unsymmetrical ethers. The reaction proceeds via an SN2 mechanism.

Reaction Scheme:

Caption: Williamson ether synthesis of pentyl phenyl ether.

Experimental Protocol (General):

-

Phenoxide Formation: To a solution of phenol in a suitable aprotic polar solvent (e.g., DMF, DMSO), add a strong base such as sodium hydride (NaH) or potassium carbonate (K2CO3). The reaction is typically stirred at room temperature until the evolution of hydrogen gas ceases (in the case of NaH) or for a specified time.

-

Alkylation: To the resulting phenoxide solution, add the appropriate pentyl halide (e.g., 1-bromopentane for pentoxybenzene, 1-bromo-3-methylbutane for 3-methyl-1-phenoxybutane) dropwise at room temperature.

-

Reaction Monitoring: The reaction mixture is then heated (e.g., to 60-80 °C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up and Purification: Upon completion, the reaction is cooled to room temperature and quenched with water. The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether, ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired pentyl phenyl ether.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction between an aryl halide and an alcohol. This method is particularly useful when the Williamson ether synthesis is not feasible, for example, with less reactive alkyl halides.

Reaction Scheme:

Sources

An In-depth Technical Guide to p-tert-Butoxytoluene: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of p-tert-butoxytoluene, a significant yet often overlooked aromatic ether. While a definitive discovery paper remains elusive in historical records, this document traces the logical evolution of its synthesis from the foundational principles of 19th-century ether chemistry to modern, optimized laboratory protocols. This guide will delve into the mechanistic underpinnings of its synthesis, provide detailed experimental procedures, and explore its current and potential applications in various industrial sectors, including fragrances and polymer science. By synthesizing historical context with contemporary technical data, this whitepaper serves as an essential resource for researchers and professionals working with this versatile molecule.

Introduction and Physicochemical Properties

p-tert-Butoxytoluene, also known as 1-butoxy-4-methylbenzene, is an organic compound with the chemical formula C₁₁H₁₆O. It is a colorless liquid characterized by a distinct aromatic odor. As an alkyl aryl ether, it possesses a unique combination of steric bulk from the tert-butyl group and the aromatic nature of the toluene moiety, which influences its physical and chemical properties. These characteristics make it a subject of interest as a high-boiling point solvent and a potential intermediate in the synthesis of more complex molecules.

A comprehensive understanding of its properties is crucial for its application in research and industry. Below is a summary of its key physicochemical data.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₆O | |

| Molecular Weight | 164.24 g/mol | |

| CAS Number | 10519-06-9 | |

| Appearance | Colorless liquid | |

| Odor | Aromatic | |

| Boiling Point | ~220-222 °C (estimated) | |

| Density | ~0.9 g/cm³ (estimated) | |

| Solubility | Insoluble in water, soluble in organic solvents |

Historical Context and the Dawn of Ether Synthesis

While the specific first synthesis of p-tert-butoxytoluene is not well-documented in seminal publications, its discovery can be logically placed within the broader historical context of ether synthesis in the 19th century. The groundbreaking work of Alexander Williamson in 1850 on the formation of ethers laid the fundamental groundwork for the preparation of compounds like p-tert-butoxytoluene.

The Williamson ether synthesis , an Sₙ2 reaction between an alkoxide and an alkyl halide, became the cornerstone of ether preparation and remains a vital method in organic chemistry today. This development allowed for the systematic synthesis of a vast array of symmetrical and unsymmetrical ethers, moving the field beyond the simple dehydration of alcohols which was limited to symmetrical ethers.

Given the availability of p-cresol (from coal tar) and tert-butyl halides in the late 19th and early 20th centuries, it is highly probable that p-tert-butoxytoluene was first synthesized via a Williamson-type reaction. Early organic chemists extensively explored the scope of this new reaction, and the synthesis of various alkyl aryl ethers would have been a logical extension of this work.

Another significant development in aromatic chemistry was the Friedel-Crafts reaction , discovered in 1877. While primarily used for the alkylation and acylation of aromatic rings, its principles could also be adapted for the synthesis of aryl ethers, particularly through the alkylation of phenols. The reaction of p-cresol with a tert-butylating agent, such as tert-butyl alcohol or isobutylene, in the presence of an acid catalyst, represents a plausible alternative historical route to p-tert-butoxytoluene.

Modern Synthetic Methodologies

Contemporary synthesis of p-tert-butoxytoluene has been refined for improved yield, purity, and reaction conditions. The Williamson ether synthesis remains a primary and reliable method.

Williamson Ether Synthesis: A Detailed Protocol

This method involves the deprotonation of p-cresol to form the corresponding phenoxide, which then acts as a nucleophile to displace a halide from a tert-butyl halide. However, due to the propensity of tertiary halides to undergo elimination, this direct approach is often low-yielding. A more effective modern variation involves the reaction of a metal salt of p-cresol with a tert-butylating agent under phase-transfer catalysis or with a copper catalyst to facilitate the coupling.

A representative modern protocol is the copper-catalyzed coupling of 4-methylbenzyl alcohol with n-butyl chloride, which, while not yielding the tert-butoxy group, illustrates the principles of modern ether synthesis. A more direct synthesis of p-tert-butoxytoluene would adapt this by using a tert-butylating agent.

A plausible modern Williamson-type synthesis protocol:

-

Reactants: p-Cresol, sodium hydride (or another strong base), tert-butyl bromide, and a suitable aprotic solvent (e.g., THF, DMF).

-

Procedure:

-

To a solution of p-cresol in the chosen solvent, sodium hydride is added portion-wise at 0 °C to form the sodium p-cresolate.

-

tert-Butyl bromide is then added, and the reaction mixture is stirred at room temperature or gently heated.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent.

-

The organic layer is washed, dried, and concentrated. The crude product is then purified by distillation or column chromatography.

-

Friedel-Crafts Alkylation of p-Cresol

An alternative approach involves the direct alkylation of p-cresol with a tert-butylating agent like isobutylene or tert-butanol in the presence of an acid catalyst. This method is attractive from an industrial perspective due to the low cost of the starting materials.

Experimental Protocol for Friedel-Crafts Alkylation:

-

Reactants: p-Cresol, tert-butanol, and a catalytic amount of a strong acid (e.g., sulfuric acid) or a solid acid catalyst (e.g., a zeolite).

-

Procedure:

-

p-Cresol and the acid catalyst are charged into a reactor.

-

tert-Butanol is added dropwise at a controlled temperature.

-

The reaction is stirred for several hours until completion, as monitored by GC or TLC.

-

The reaction mixture is then neutralized, washed with water, and the organic layer is separated.

-

The product is isolated by distillation under reduced pressure.

-

Table of Reaction Parameters for Friedel-Crafts Alkylation:

| Parameter | Condition | Rationale |

| Catalyst | Sulfuric acid, Zeolites | To generate the tert-butyl carbocation electrophile. Zeolites offer advantages in terms of reusability and reduced waste. |

| Temperature | 60-100 °C | To ensure a sufficient reaction rate without promoting side reactions like di-alkylation or isomerization. |

| Reactant Ratio | Excess p-cresol | To minimize di-alkylation of the aromatic ring. |

Applications and Industrial Significance

While specific, large-scale industrial applications of p-tert-butoxytoluene are not extensively documented, its structural motifs suggest several potential areas of use.

-

Fragrance and Flavor Industry: The aromatic ether linkage is a common feature in fragrance molecules. The combination of the woody, slightly phenolic character of the tolyl group with the bulky tert-butoxy group could impart unique olfactory properties. Related compounds, such as p-tert-butyltoluene, are used in the fragrance industry.

-

Polymer Science: The tert-butoxy group can serve as a thermally labile protecting group. Polymers incorporating p-tert-butoxystyrene units can be deprotected upon heating to generate poly(p-hydroxystyrene), a key component in photoresist technologies for microelectronics. p-tert-Butoxytoluene could serve as a monomer precursor or a modifying agent in polymer synthesis.

-

Organic Synthesis: As a sterically hindered aromatic ether, it can be used as a high-boiling point, non-polar solvent for specific organic reactions. Furthermore, the tert-butoxy group can be cleaved under acidic conditions, making it a useful protecting group for the hydroxyl functionality of p-cresol in multi-step syntheses.

-

Chemical Intermediate: It can serve as a precursor for the synthesis of other valuable chemicals. For example, oxidation of the methyl group could lead to p-tert-butoxybenzoic acid, a potential building block for pharmaceuticals or specialty polymers. The related compound, p-tert-butyltoluene, is a known chemical intermediate.

Conclusion

p-tert-Butoxytoluene, while not a household name in the chemical lexicon, represents a fascinating case study in the evolution of synthetic organic chemistry. Its probable genesis lies in the exploratory spirit of 19th-century chemists following the discovery of the Williamson ether synthesis. Today, its synthesis is well-understood and can be achieved through refined classical methods. While its large-scale industrial applications are not as prominent as some of its structural relatives, its potential in the fragrance, polymer, and specialty chemical sectors remains an area ripe for further exploration. This guide has provided a comprehensive overview of its historical context, synthesis, and potential applications, serving as a valuable resource for the scientific community.

References

-

Britannica, T. Editors of Encyclopaedia (2025, December 10). Ether. In Encyclopedia Britannica. Retrieved from [Link]

-

ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 66337, p-Butoxytoluene. Retrieved from [Link].

-

L.S.College, Muzaffarpur. (2020, July 15). Williamson ether synthesis. Retrieved from [Link]

-

Wood Library-Museum of Anesthesiology. (n.d.). Ether. Retrieved from [Link]

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

- Taherinia, Z., Hajjami, M., & Ghorbani-Choghamarani, A. (2024). Chapter 1: Historical Background of Ether Synthesis and Their Properties. In Methodologies in Ether Synthesis. Royal Society of Chemistry.

-

Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

- Fuhrmann, E., & Talbiersky, J. (2005). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Organic Process Research & Development, 9(2), 206-211.

-

Sci-Hub. (n.d.). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Retrieved from [Link]

- Taherinia, Z., Hajjami, M., & Ghorbani-Choghamarani, A. (2024). Synthetic Methods for Alkyl Aryl Ethers. In Methodologies in Ether Synthesis. Royal Society of Chemistry.

-

Scientific Update. (2023, June 28). Hey Phenol- Everyone has their Cross to Bear. Retrieved from [Link]

- Api, A. M., et al. (2020). RIFM fragrance ingredient safety assessment, 4-tert-butyltoluene, CAS Registry Number 98-51-1. Food and Chemical Toxicology, 149, 111928.

- Xiong, J., et al. (2022). Efficient and Easily Recyclable Catalyst for the Alkylation Reaction of Phenol and tert-Butyl Alcohol. ACS Omega, 7(35), 31057-31065.

-

National Institute of Standards and Technology. (n.d.). p-Butoxytoluene. In NIST Chemistry WebBook. Retrieved from [Link]

- WO2018073835A1. (2018). A process for the preparation of tertiary butyl phenol.

- Ijarse. (n.d.). Alkylation of Phenol with Tert-butyl Alcohol using (1-(4- sulfonic acid) butyl triethylammonium p -.

-

Friedel-Crafts Alkylation: Synthesis of p-di-t-butylbenzene. (n.d.). Retrieved from [Link]

- Beilstein-Institut zur Förderung der Chemischen Wissenschaften. (1984). Beilstein Handbook of Organic Chemistry. Springer-Verlag.

-

University of Missouri–St. Louis. (n.d.). Beilstein Handbook of Organic Chemistry. Retrieved from [Link]

-

Sciencemadness Discussion Board. (2009, May 2). High B.P. solvents?. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of p-Butoxytoluene (CAS 10519-06-9). Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (n.d.). Search Results. Retrieved from [Link]

- Polymerization-Induced Self-Assembly for the Synthesis of Poly(N,N-dimethylacrylamide)-b-Poly(4-tert-butoxystyrene) Particles with Inverse Bicontinuous Phases.

- PerfumersWorld. (2021, February 10). Amendment 49 STAND p-tert-Butyldihydrocinnamaldehyde IFRA STANDARD RESTRICTION.

- David, O. R. P., & Doro, F. (2023). Industrial Fragrance Chemistry: A Brief Historical Perspective. European Journal of Organic Chemistry, e202300900.

- PCAPL. (n.d.). PCAPL provides a vast array of chemicals required for aromatic oils, perfume chemicals, perfumery compounds, and more.

- US4888323A. (1989). Perfume composition.

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2773621, p-Tert-butoxyphenol. Retrieved from [Link].

- EP3307231A1. (2018). Fragrance compositions and uses thereof.

- DE19958931A1. (2001). *Preparation of poly para-tert.-butoxystyrene, useful as a resist material in VLSI production, uses an organometallic compound

An In-Depth Technical Guide to the Theoretical Calculation of 4-tert-butoxytoluene Stability

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive framework for the theoretical evaluation of 4-tert-butoxytoluene's stability. It is designed for professionals in computational chemistry and drug development who require a robust understanding of this molecule's energetic and structural properties. We will delve into the core principles of Density Functional Theory (DFT) and its application in determining molecular stability. The methodologies outlined herein are structured to ensure scientific rigor and reproducibility, providing a self-validating workflow from initial structure input to final data analysis. This document eschews a rigid template in favor of a logical progression that mirrors the scientific process, offering not just procedural steps but also the rationale behind them.

Introduction: The Significance of 4-tert-butoxytoluene and Its Stability

4-tert-butoxytoluene, an aromatic ether, serves as a crucial building block and intermediate in the synthesis of various organic compounds, including pharmaceuticals and specialty chemicals. Its molecular architecture, featuring a bulky tert-butoxy group attached to a toluene moiety, imparts unique steric and electronic characteristics that influence its reactivity and stability. A thorough understanding of its stability is paramount for predicting its behavior in different chemical environments, optimizing reaction conditions, and ensuring the integrity of resulting products.

Theoretical calculations provide a powerful, non-experimental avenue to probe the intricacies of molecular stability.[1][2] By leveraging computational chemistry methods, we can quantify the thermodynamic and kinetic parameters that govern the molecule's propensity to undergo decomposition or isomerization. This in-silico approach not only complements experimental data but can also guide experimental design, saving valuable time and resources.

This guide will focus on the application of Density Functional Theory (DFT), a widely used and reliable method for studying electronic structures of molecules.[3][4][5] We will explore how DFT, coupled with appropriate basis sets, can be used to perform geometry optimization, frequency analysis, and energy calculations to paint a complete picture of 4-tert-butoxytoluene's stability profile.

Theoretical Foundation: The "Why" Behind the Computational Approach

The stability of a molecule can be assessed from both thermodynamic and kinetic perspectives.[6]

-

Thermodynamic stability refers to the molecule's energy relative to its constituent parts or potential isomers. A lower energy state indicates greater stability.

-

Kinetic stability is related to the energy barrier that must be overcome for a reaction (e.g., decomposition) to occur. A high activation energy barrier suggests that the molecule is kinetically stable, even if it is thermodynamically unfavorable.

Our computational workflow is designed to address both aspects of stability.

Density Functional Theory (DFT): A Balance of Accuracy and Efficiency

DFT has emerged as a cornerstone of modern computational chemistry due to its favorable balance between computational cost and accuracy.[1] Unlike more computationally expensive ab initio methods, DFT calculates the electronic energy of a system based on its electron density, which is a function of only three spatial coordinates. This simplification allows for the study of larger and more complex molecules like 4-tert-butoxytoluene.

The choice of the functional and basis set is critical for the accuracy of DFT calculations. For aromatic systems and molecules with potential for steric hindrance, hybrid functionals like B3LYP often provide reliable results.[3][4][7] The basis set, which is a set of mathematical functions used to describe the atomic orbitals, should be flexible enough to accurately represent the electron distribution. Pople-style basis sets, such as 6-31G(d,p), are a common and effective choice for this type of analysis.

Geometry Optimization: Finding the Most Stable Structure

A molecule's geometry corresponds to a minimum on its potential energy surface (PES).[8] Geometry optimization is a computational process that systematically alters the atomic coordinates of a molecule to find the arrangement with the lowest possible energy.[9][10] This optimized geometry represents the most stable conformation of the molecule and is the starting point for all subsequent stability calculations. The process is considered converged when the forces on each atom and the change in energy between successive steps fall below a predefined threshold.[10]

Frequency Analysis: Confirming a True Minimum and Obtaining Thermodynamic Data

Following a successful geometry optimization, a frequency calculation is essential.[11][12] This calculation determines the vibrational modes of the molecule. The primary purpose of this step is to verify that the optimized structure is a true energy minimum on the PES.[13] A true minimum will have all real (positive) vibrational frequencies. The presence of one or more imaginary frequencies indicates a saddle point (a transition state) rather than a stable structure.[6]

Furthermore, the frequency calculation provides crucial thermodynamic data, including:

-

Zero-Point Vibrational Energy (ZPVE): The inherent vibrational energy of the molecule at 0 Kelvin.

-

Thermal Energy Corrections: Corrections to the electronic energy to account for thermal effects at a given temperature.

-

Enthalpy (H) and Gibbs Free Energy (G): These thermodynamic quantities are essential for a comprehensive understanding of the molecule's stability and reactivity.[13][14]

Experimental Protocol: A Step-by-Step Guide to Calculating Stability

This section provides a detailed, step-by-step methodology for performing theoretical calculations on 4-tert-butoxytoluene using a computational chemistry software package like Gaussian.[9][11][12][15]

Step 1: Molecular Structure Input

-

Construct the 3D structure of 4-tert-butoxytoluene. This can be done using a molecular building interface within the software or by importing a structure from a chemical drawing program. Ensure correct atom types and connectivity.

-

Perform an initial, quick molecular mechanics optimization. This provides a reasonable starting geometry for the more computationally intensive quantum mechanical calculations.

Step 2: Geometry Optimization

-

Set up the calculation.

-

Job Type: Select "Optimization".[9]

-

Method: Choose a DFT functional and basis set. A recommended starting point is B3LYP/6-31G(d,p).

-

Charge and Multiplicity: For neutral 4-tert-butoxytoluene, the charge is 0 and the multiplicity is 1 (singlet state).

-

-

Submit the calculation. The software will iteratively adjust the molecular geometry to minimize the energy.

-

Verify convergence. Upon completion, check the output file to ensure that the optimization has converged successfully. Look for a message indicating that the convergence criteria have been met.[10]

Step 3: Frequency Analysis

-

Set up the calculation using the optimized geometry from Step 2.

-

Submit the calculation.

-

Analyze the results.

-

Confirm the absence of imaginary frequencies. This is the critical self-validating step. All listed frequencies should be positive numbers.

-

Extract thermodynamic data. The output file will contain the Zero-Point Energy, thermal corrections, enthalpy, and Gibbs free energy.

-

Data Presentation and Interpretation

The quantitative data obtained from these calculations should be organized for clarity and ease of comparison.

Table 1: Calculated Thermodynamic Properties of 4-tert-butoxytoluene

| Parameter | Value (Hartree) | Value (kcal/mol) |

| Electronic Energy (E) | Calculated Value | Calculated Value |

| Zero-Point Energy (ZPE) | Calculated Value | Calculated Value |

| E + ZPE | Calculated Value | Calculated Value |

| Enthalpy (H) | Calculated Value | Calculated Value |

| Gibbs Free Energy (G) | Calculated Value | Calculated Value |

Note: The values in this table are placeholders and would be populated with the actual output from the computational software.

The Gibbs Free Energy (G) is a particularly important indicator of thermodynamic stability under standard conditions. A more negative value of G signifies greater stability.

Visualization of Molecular Structure and Workflow

Visual representations are invaluable for understanding molecular structures and computational workflows.

Molecular Structure of 4-tert-butoxytoluene

Caption: Optimized molecular structure of 4-tert-butoxytoluene.

Computational Workflow for Stability Analysis

Caption: Workflow for theoretical stability calculation.

Conclusion

This guide has detailed a robust and scientifically sound methodology for the theoretical calculation of 4-tert-butoxytoluene stability. By following the outlined steps for geometry optimization and frequency analysis using Density Functional Theory, researchers can obtain reliable data on the thermodynamic properties of this important molecule. The emphasis on self-validating checks, such as the confirmation of no imaginary frequencies, ensures the integrity of the computational results. The insights gained from these theoretical calculations are invaluable for guiding experimental work, optimizing synthetic routes, and ultimately accelerating the drug development process.

References

-

Cheméo. (n.d.). Chemical Properties of 4-tert-Butyltoluene (CAS 98-51-1). Retrieved from [Link]

-

Gaussian, Inc. (n.d.). Opt. Gaussian.com. Retrieved from [Link]

-

University of Missouri-St. Louis. (n.d.). Computational Chemistry. Retrieved from [Link]

-

Gaussian, Inc. (n.d.). Freq. Gaussian.com. Retrieved from [Link]

-

ResearchGate. (2014). What method is employed to check the structure/molecule stability?. Retrieved from [Link]

-

Gaussian, Inc. (2020). Freq. Gaussian.com. Retrieved from [Link]

-

OSPAR Commission. (2003). OSPAR background document on 4-tert-bytyltoluene. Retrieved from [Link]

-

Hamada, N. M. M., et al. (n.d.). Synthesis, characterization and dft calculations of some aryl 1-(2,4-dinitronaphthyl) ethers and amines. International Journal of Current Research. Retrieved from [Link]

-

Hamada, N. M. M., et al. (2020). SYNTHESIS, CHARACTERIZATION AND DFT CALCULATIONS OF SOME ARYL 1-(2,4- DINITRONAPHTHYL) ETHERS AND AMINES. International Journal of Current Research, 11(08), 6398-6428. Retrieved from [Link]

-

Wikipedia. (n.d.). Computational chemistry. Retrieved from [Link]

-

PubMed Central. (n.d.). Computational Tools for Handling Molecular Clusters: Configurational Sampling, Storage, Analysis, and Machine Learning. Retrieved from [Link]

-

University of Zurich. (n.d.). Geometry Optimization - Basic Considerations. Retrieved from [Link]

-

YouTube. (2024). Geometry optimization using Gaussian software. Retrieved from [Link]

-

ACS Publications. (2021). Density Functional Theory Evaluation of a Photoinduced Intramolecular Aryl Ether Rearrangement. The Journal of Organic Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). 4-tert-Butyltoluene. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 4-tert-butyl toluene. Retrieved from [Link]

-

ResearchGate. (2025). Thermal Stability Study of 4-tert-Butylphenol. Retrieved from [Link]

-

ACS Publications. (n.d.). Density Functional Theory Calculation on the Structural, Electronic, and Optical Properties of Fluorene-Based Azo Compounds. ACS Omega. Retrieved from [Link]

-

Semantic Scholar. (2015). Synthesis of 4-tert-Butyltoluene by Vapor Phase tert-Butylation of Toluene with tert-Butylalcohol over USY Zeolite. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Synthesis of 4-tert-Butyltoluene by Vapor Phase tert-Butylation of Toluene with tert-Butylalcohol over USY Zeolite. Retrieved from [Link]

-

ResearchGate. (n.d.). Calculating bond dissociation energies of X-H (X=C, N, O, S) bonds of aromatic systems via density functional theory: A detailed comparison of methods. Retrieved from [Link]

-

NIST. (n.d.). 4-tert-Butyltoluene. NIST WebBook. Retrieved from [Link]

-

Food and Chemical Toxicology. (2020). tert-butyltoluene. Retrieved from [Link]

Sources

- 1. Computational chemistry - Wikipedia [en.wikipedia.org]

- 2. Computational Tools for Handling Molecular Clusters: Configurational Sampling, Storage, Analysis, and Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, characterization and dft calculations of some aryl 1-(2,4-dinitronaphthyl) ethers and amines | International Journal of Current Research [journalcra.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. mason.gmu.edu [mason.gmu.edu]

- 9. gaussian.com [gaussian.com]

- 10. basic considerations in geometry optimization [cup.uni-muenchen.de]

- 11. thiele.ruc.dk [thiele.ruc.dk]

- 12. gaussian.com [gaussian.com]

- 13. researchgate.net [researchgate.net]

- 14. 4-tert-Butyltoluene (CAS 98-51-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 15. youtube.com [youtube.com]

An In-depth Technical Guide to the Solubility of Benzene, 1-(1,1-dimethylethoxy)-4-methyl- in Organic Solvents

Introduction

Benzene, 1-(1,1-dimethylethoxy)-4-methyl-, also known as 4-tert-butoxytoluene, is an organic compound with potential applications in various fields, including organic synthesis and materials science. A fundamental understanding of its solubility in different organic solvents is paramount for its effective use in research, development, and manufacturing processes. The choice of solvent can significantly impact reaction kinetics, product purity, and the overall efficiency of a chemical process. This guide provides a comprehensive overview of the theoretical principles governing the solubility of 4-tert-butoxytoluene, an inferred solubility profile based on structural analogs, and a detailed experimental protocol for its precise determination.

Theoretical Framework for Solubility

The solubility of a substance is a measure of its ability to dissolve in a solvent to form a homogeneous solution. The principle of "like dissolves like" is a cornerstone of predicting solubility behavior.[1][2] This principle suggests that substances with similar polarities and intermolecular forces are more likely to be soluble in one another. The key factors influencing the solubility of 4-tert-butoxytoluene are its molecular structure, polarity, and the nature of the solvent.

1.1. Molecular Structure and Polarity

4-tert-butoxytoluene possesses a unique molecular architecture that dictates its solubility characteristics. The molecule consists of a non-polar benzene ring and a bulky, non-polar tert-butyl group. These features contribute to its overall low polarity. However, the presence of an ether linkage (-O-) introduces a slight polarity due to the electronegativity difference between the oxygen and carbon atoms, creating a dipole moment. This ether group can also act as a hydrogen bond acceptor, although it cannot donate hydrogen bonds.

1.2. Intermolecular Forces

The primary intermolecular forces at play in solutions of 4-tert-butoxytoluene are:

-

Van der Waals Forces (London Dispersion Forces): These are the predominant forces due to the large non-polar regions of the molecule (the benzene ring and the tert-butyl group). These weak, temporary attractions are significant in non-polar solvents.

-

Dipole-Dipole Interactions: The polar ether linkage allows for weak dipole-dipole interactions with polar solvent molecules.

-

Hydrogen Bonding: While 4-tert-butoxytoluene cannot self-associate via hydrogen bonding, the oxygen atom in the ether group can act as a hydrogen bond acceptor with protic solvents (e.g., alcohols).

The balance of these forces determines the extent to which 4-tert-butoxytoluene will dissolve in a particular solvent.